![molecular formula C12H14N2O3S B2866644 Ethyl 4-cyano-3-methyl-5-(propanoylamino)thiophene-2-carboxylate CAS No. 352703-46-9](/img/structure/B2866644.png)
Ethyl 4-cyano-3-methyl-5-(propanoylamino)thiophene-2-carboxylate
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Overview
Description
Ethyl 4-cyano-3-methyl-5-(propanoylamino)thiophene-2-carboxylate is a thiophene-based compound . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Scientific Research Applications
Synthesis Techniques
A notable synthesis approach involves a facile four-component Gewald reaction under organocatalyzed aqueous conditions, leading to the efficient formation of 2-amino-3-carboxamide derivatives of thiophene. This method emphasizes the compound's potential in synthesizing various thiophene derivatives (Abaee & Cheraghi, 2013).
Potential in Material Science
The synthesis of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and their evaluation for antimicrobial and antioxidant activities demonstrate the compound's relevance in material science and pharmacology. Notably, some derivatives exhibited profound antioxidant potential, indicating the compound's utility in designing materials with desired biological activities (Raghavendra et al., 2016).
Applications in Polymer Science
The synthesis of a wide-bandgap polymer incorporating thiophene carboxylate demonstrates the compound's application in the field of polymer solar cells. The polymer, when used with a specific nonfullerene acceptor, achieved significant power conversion efficiency, showcasing the potential of thiophene derivatives in enhancing the performance of polymer solar cells (Park et al., 2017).
Chemical Reactivity and Utility
Research on the reaction of acylaminocyanoesters with specific sulfides leading to substituted aminothiazoles highlights the compound's chemical reactivity and potential utility in synthesizing a wide range of biologically active derivatives. This underscores the versatility of thiophene derivatives in chemical synthesis and the potential for discovering new therapeutic agents (Golankiewicz et al., 1985).
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thus, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
ethyl 4-cyano-3-methyl-5-(propanoylamino)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-4-9(15)14-11-8(6-13)7(3)10(18-11)12(16)17-5-2/h4-5H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOAKUSLSNLTOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=C(S1)C(=O)OCC)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801330563 |
Source
|
Record name | ethyl 4-cyano-3-methyl-5-(propanoylamino)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801330563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24815693 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
352703-46-9 |
Source
|
Record name | ethyl 4-cyano-3-methyl-5-(propanoylamino)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801330563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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